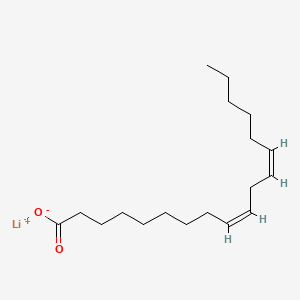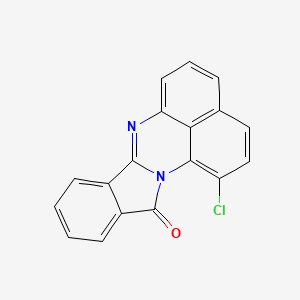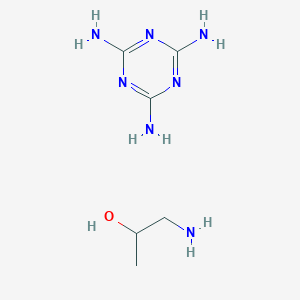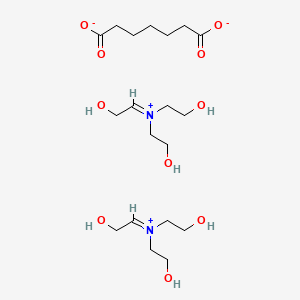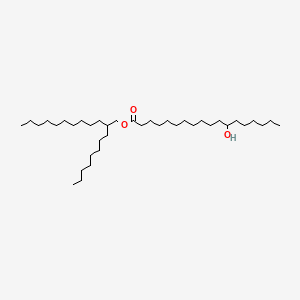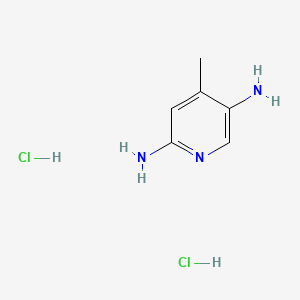
Ethyl 2-acetylpent-4-enoate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetylpent-4-enoate, sodium salt is an organic compound with the molecular formula C9H13O3Na It is a sodium salt derivative of ethyl 2-acetylpent-4-enoate, which is an ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of ethyl 2-acetylpent-4-enoate with a sodium base. One common method is to dissolve ethyl 2-acetylpent-4-enoate in an appropriate solvent, such as ethanol, and then add sodium hydroxide or sodium ethoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetylpent-4-enoate, sodium salt involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-acetylpent-4-enoate: The parent ester compound without the sodium salt.
Sodium ethyl acetoacetate: Another sodium salt of an ester with similar reactivity.
Ethyl acetoacetate: A related ester commonly used in organic synthesis.
Uniqueness
Ethyl 2-acetylpent-4-enoate, sodium salt is unique due to its specific structure, which allows for distinct reactivity and applications compared to its analogs. The presence of the sodium ion enhances its solubility in water and its reactivity in nucleophilic substitution reactions.
Propiedades
Número CAS |
85392-49-0 |
|---|---|
Fórmula molecular |
C9H13O3.Na C9H13NaO3 |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
sodium;(2E)-3-ethoxycarbonylhexa-2,5-dien-2-olate |
InChI |
InChI=1S/C9H14O3.Na/c1-4-6-8(7(3)10)9(11)12-5-2;/h4,10H,1,5-6H2,2-3H3;/q;+1/p-1/b8-7+; |
Clave InChI |
MLAALNVRWYJORH-USRGLUTNSA-M |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/[O-])/CC=C.[Na+] |
SMILES canónico |
CCOC(=O)C(=C(C)[O-])CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


